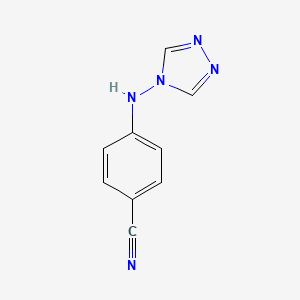

Benzonitrile, 4-(4H-1,2,4-triazol-4-ylamino)-

Overview

Description

Synthesis Analysis

A series of compounds was synthesized based on YM511, which has previously been used for breast cancer treatment . The synthesis of 1,2,4-triazoles involves triflic anhydride activation followed by microwave-induced cyclodehydration of secondary amides and hydrazides .Molecular Structure Analysis

The molecular formula of “Benzonitrile, 4-(4H-1,2,4-triazol-4-ylamino)-” is C9H7N5. Its molecular weight is 185.19 g/mol.Chemical Reactions Analysis

The construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides is catalyzed by Cu (II) . Upon prolonging the reaction time, the in situ generated thiones are transformed to 4,5-disubstituted 1,2,4-triazoles via a desulfurization process .Scientific Research Applications

Antimicrobial Applications

A study by Al‐Azmi & Mahmoud (2020) outlined the synthesis and characterization of novel derivatives involving the triazolyl group, which were evaluated for their antimicrobial activities. These compounds were synthesized via a novel pathway, starting with p-phenylenediamine, and tested against various microbial agents, demonstrating promising antimicrobial properties Al‐Azmi & Mahmoud, 2020.

Anticancer Applications

Research focusing on the development of methods for synthesizing new compounds involving the triazolyl group has been reported, aiming at the discovery of anticancer agents. One study developed new derivatives and evaluated their physical and chemical properties, planning further to investigate their biological activities, including anticancer potential Rud et al., 2016.

Corrosion Inhibition

The efficiency of benzonitrile derivatives as corrosion inhibitors for mild steel in acid medium was studied by Chaouiki et al. (2018). The study synthesized two benzonitrile derivatives and assessed their performance as corrosion inhibitors through experimental methods and computational studies, revealing their excellent inhibitory action Chaouiki et al., 2018.

Photophysical and Photochemical Properties

Demirbaş et al. (2019) synthesized novel triazole substituted metallo phthalocyanines and investigated their electrochemical and spectroelectrochemical properties. This research aimed at applications in electrochemical technologies, highlighting the compounds' potential in photocatalytic applications Demirbaş et al., 2019.

Tankyrase Inhibition for Cancer Therapy

Voronkov et al. (2013) conducted a focused structure-activity relationship study on tankyrase inhibitors, identifying G007-LK as a potent, selective inhibitor with excellent pharmacokinetic properties. This compound targets TNKS1/2, highlighting its potential in cancer therapeutics Voronkov et al., 2013.

Mechanism of Action

Target of Action

The compound 4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile, also known as 4-(1,2,4-triazol-4-ylamino)benzonitrile or Benzonitrile, 4-(4H-1,2,4-triazol-4-ylamino)-, has been identified as a dual aromatase and sulfatase inhibitor (DASI) . These enzymes, aromatase and sulfatase, play crucial roles in the biosynthesis of estrogens, which are key hormones involved in the progression of hormone-dependent breast cancer .

Mode of Action

The compound interacts with its targets, aromatase and sulfatase, by binding to their active sites and inhibiting their activities . This inhibition results in a decrease in the production of estrogens, thereby potentially slowing the growth of estrogen-dependent tumors .

Biochemical Pathways

The compound affects the estrogen biosynthesis pathway. Aromatase is responsible for the conversion of androgens to estrogens, while sulfatase converts estrone sulfate to estrone, a potent estrogen . By inhibiting these enzymes, the compound disrupts the production of estrogens, which can have downstream effects on various cellular processes, including cell proliferation and differentiation .

Result of Action

The primary molecular effect of the compound’s action is the inhibition of estrogen production. On a cellular level, this can result in the inhibition of the proliferation of estrogen-dependent cancer cells . Some derivatives of the compound have shown potent inhibitory activities against certain cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the reaction conditions, such as temperature and pH, can affect the compound’s synthesis and stability . Additionally, the presence of other molecules in the cellular environment can influence the compound’s interaction with its targets .

Safety and Hazards

Properties

IUPAC Name |

4-(1,2,4-triazol-4-ylamino)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c10-5-8-1-3-9(4-2-8)13-14-6-11-12-7-14/h1-4,6-7,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUQWMRVGIXTKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NN2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

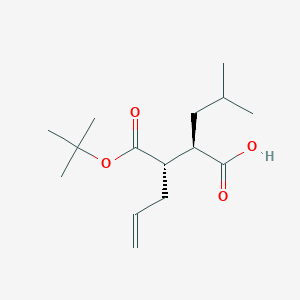

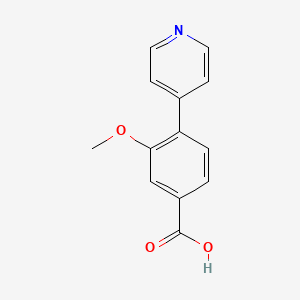

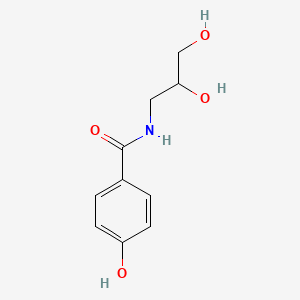

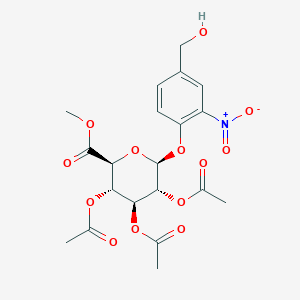

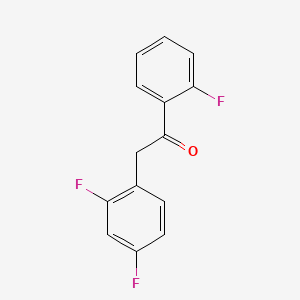

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Methoxyethyl)cyclobutyl]methanol](/img/structure/B3104505.png)

![1-[3-(5-Methylthiophen-2-yl)phenyl]methanamine](/img/structure/B3104507.png)

![tert-butyl 5-oxo-3,3a,4,5-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3104512.png)